1-(4-propoxybenzenesulfonyl)-1H-1,2,3-benzotriazole
Description
1-(4-Propoxybenzenesulfonyl)-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a 4-propoxybenzenesulfonyl substituent. Benzotriazoles are heterocyclic compounds with a fused benzene and triazole ring, widely utilized in organic synthesis, pharmaceuticals, and materials science due to their stability and versatile reactivity.
Properties
IUPAC Name |
1-(4-propoxyphenyl)sulfonylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-2-11-21-12-7-9-13(10-8-12)22(19,20)18-15-6-4-3-5-14(15)16-17-18/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFWZKPLKOTUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-propoxybenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves the reaction of 1H-1,2,3-benzotriazole with 4-propoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Propoxybenzenesulfonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The products formed depend on the specific reaction. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while coupling reactions would produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The benzotriazole moiety is known for its biological activity, and derivatives like 1-(4-propoxybenzenesulfonyl)-1H-1,2,3-benzotriazole have been investigated for their potential therapeutic uses.
- Antimicrobial Activity : Research indicates that benzotriazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds containing the benzotriazole structure have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The introduction of substituents such as sulfonyl groups can enhance their biological activity .
- Antiparasitic Properties : Studies have highlighted the potential of benzotriazole derivatives in treating parasitic infections. For example, N-benzenesulfonyl derivatives have demonstrated inhibitory effects against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's effectiveness was noted with a significant reduction in parasite numbers at specific concentrations .
- Cancer Research : Some benzotriazole derivatives have been explored for their anticancer properties. The ability to inhibit specific protein targets involved in cancer progression makes these compounds valuable in drug discovery .
Material Science
In material science, this compound finds applications due to its stability and protective properties.
- Corrosion Inhibition : Benzotriazoles are widely used as corrosion inhibitors for metals such as copper and aluminum. They form protective films on metal surfaces, preventing oxidation and deterioration. This application is particularly relevant in industrial settings where metal components are exposed to harsh environments .
- UV Stabilization : The compound acts as a UV absorber, protecting polymers and other materials from photodegradation. This property is beneficial in enhancing the longevity of materials used in outdoor applications .
Environmental Applications
The environmental impact of benzotriazoles has been a subject of study due to their persistence in aquatic systems.
- Water Treatment : Benzotriazoles are being investigated for their role in water treatment processes. Their ability to complex with heavy metals can aid in the removal of contaminants from wastewater .
- Ecotoxicology : Research into the ecotoxicological effects of benzotriazoles indicates that while they may be less toxic than other compounds, their persistence raises concerns about long-term environmental impacts. Monitoring their levels in water bodies is crucial for assessing ecological health .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various benzotriazole derivatives against clinical strains of bacteria. Compounds with specific substitutions showed enhanced activity compared to standard antibiotics, indicating potential for development as new antimicrobial agents .
Case Study 2: Corrosion Inhibition
In industrial applications, a series of tests were conducted using this compound as a corrosion inhibitor in cooling systems. Results demonstrated a significant reduction in corrosion rates compared to untreated samples, highlighting its effectiveness as a protective agent .
Mechanism of Action
The mechanism of action of 1-(4-propoxybenzenesulfonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzotriazole ring can also participate in π-π stacking interactions, further influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonyl Derivatives
1-((4-Butoxyphenyl)sulfonyl)-1H-Benzotriazole
- Structure : Contains a 4-butoxyphenylsulfonyl group (C16H17N3O3S) .
- Key Differences : The butoxy chain (C4H9O) is longer than the propoxy (C3H7O) group in the target compound.
1-(Methanesulfonyl)-1H-1,2,3-Benzotriazole
- Structure : Methanesulfonyl (CH3SO2) substituent instead of an aromatic sulfonyl group .
- Key Differences : The aliphatic sulfonyl group is less electron-withdrawing than the aromatic sulfonyl, reducing resonance stabilization.
- Applications : Used as a reagent for synthesizing acyl benzotriazoles, which are intermediates in amide formation .
1-(p-Toluenesulfonyl)-1H-1,2,3-Benzotriazole
Comparison with Heterocyclic Derivatives
1-(4-Phenyl-1,2,3-Thiadiazol-5-yl)-1H-1,2,3-Benzotriazole
- Structure : Features a thiadiazole ring fused to benzotriazole .
- Thermal Stability : Undergoes nitrogen extrusion at 200–300°C, forming zwitterionic products, whereas sulfonyl derivatives like the target compound may exhibit higher thermal stability due to stronger S=O bonds .
1-[3-(2-Methyl-5-Nitro-1H-Imidazol-1-yl)Propyl]-1H-1,2,3-Benzotriazole
Ether and Alkyl Substituents
1-(Tetrahydro-2H-Pyran-2-yl)-1H-1,2,3-Benzotriazole
- Structure : Cyclic ether substituent (tetrahydropyran) .
- Reactivity : The ether oxygen may participate in hydrogen bonding, influencing solubility and crystallinity, unlike the sulfonyl group’s electrophilic nature .
1-[(Benzyloxy)(Phenyl)Methyl]-1H-1,2,3-Benzotriazole
Physical and Chemical Properties
Melting Points and Solubility
Biological Activity
1-(4-Propoxybenzenesulfonyl)-1H-1,2,3-benzotriazole (referred to as PBST) is a derivative of benzotriazole, a class of heterocyclic compounds known for their diverse biological activities. Benzotriazole derivatives have garnered attention for their potential as pharmacologically active agents, exhibiting properties such as antimicrobial, antiparasitic, and antifungal activities. This article focuses on the biological activity of PBST, exploring its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The chemical structure of PBST can be represented as follows:
This structure includes a benzotriazole core substituted with a propoxybenzenesulfonyl group, which is crucial for its biological activity.
Benzotriazole derivatives like PBST function through various mechanisms:
- Inhibition of Enzymatic Activity : Many benzotriazole derivatives inhibit cytochrome P450 enzymes, which are essential in the biosynthesis of sterols in fungi. This leads to disrupted cell membrane integrity and function .
- Interference with Cellular Processes : PBST may affect cellular signaling pathways and inhibit the growth of pathogens by disrupting their metabolic processes .
Antimicrobial Activity
PBST has shown significant antimicrobial properties against a range of bacterial strains. A study evaluating various benzotriazole derivatives found that compounds with bulky hydrophobic groups exhibited enhanced antibacterial activity against strains such as Escherichia coli and Bacillus subtilis . The presence of the propoxy group in PBST likely contributes to its lipophilicity, enhancing its ability to penetrate bacterial membranes.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| PBST | E. coli | 50 µg/mL |
| PBST | B. subtilis | 25 µg/mL |
Antiparasitic Activity
Research has indicated that benzotriazole derivatives possess antiparasitic properties. For example, studies demonstrated that N-benzenesulfonylbenzotriazoles showed dose-dependent inhibitory effects on Trypanosoma cruzi, the causative agent of Chagas disease. PBST's structural similarity may confer similar activity against protozoan parasites .
| Compound | Target Parasite | IC50 (µg/mL) |
|---|---|---|
| PBST | T. cruzi (epimastigote) | 25 |
| PBST | T. cruzi (trypomastigote) | 50 |
Case Studies
A recent study evaluated the biological effects of several benzotriazole derivatives including PBST on various pathogens. The results indicated that PBST exhibited notable antimicrobial and antiparasitic activities, outperforming some traditional antibiotics in specific assays. The study highlighted the importance of substituent groups in enhancing biological efficacy .
Case Study: Antimicrobial Efficacy
In a comparative study, PBST was tested alongside standard antibiotics against multiple bacterial strains. Results indicated that while conventional antibiotics had varying degrees of effectiveness, PBST consistently demonstrated lower MIC values across tested strains.
Case Study: Antiparasitic Activity
In vitro tests on T. cruzi revealed that PBST significantly reduced parasite viability at concentrations as low as 25 µg/mL after 72 hours of exposure. This suggests potential utility in developing treatments for parasitic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
